molecular formula C19H19N5OS B2379299 1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea CAS No. 1170436-97-1

1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea

Cat. No.: B2379299
CAS No.: 1170436-97-1
M. Wt: 365.46
InChI Key: RUVNPFYPVTWLOY-UHFFFAOYSA-N
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Description

1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea is a useful research compound. Its molecular formula is C19H19N5OS and its molecular weight is 365.46. The purity is usually 95%.
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Biological Activity

1-(4-((6-Methylpyridazin-3-yl)amino)phenyl)-3-(3-(methylthio)phenyl)urea, also known by its CAS number 1170436-97-1, is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N5OSC_{19}H_{19}N_{5}OS, with a molecular weight of approximately 365.5 g/mol. The structure includes a methylthio group and a pyridazin moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₉N₅OS
Molecular Weight365.5 g/mol
CAS Number1170436-97-1

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The presence of the pyridazin and methylthio groups may enhance its binding affinity to these targets, potentially leading to inhibition or modulation of their activity.

Antitumor Activity

Research has indicated that urea derivatives, including this compound, exhibit notable antitumor properties. A study on similar phenyl urea derivatives highlighted their efficacy as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Compounds structurally related to the target compound were found to selectively inhibit IDO1 activity, suggesting that this compound may possess similar antitumor potential .

Anti-inflammatory Properties

Urea derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the modulation of inflammatory pathways through enzyme inhibition. For instance, compounds with structural similarities have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes .

Antimicrobial Activity

The antimicrobial properties of related pyrazole derivatives have been documented extensively. These compounds have demonstrated significant antibacterial and antifungal activities against various pathogens. Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial effects .

Case Study: Inhibition of IDO1

In a study focused on IDO1 inhibitors, several phenyl urea derivatives were synthesized and evaluated for their inhibitory activity. Among them, compounds with specific substitutions on the phenyl ring showed enhanced potency against IDO1. This suggests that modifications similar to those present in this compound could lead to effective IDO1 inhibitors .

Research Findings on Antimicrobial Activity

A comprehensive evaluation of pyrazole derivatives revealed their effectiveness against various bacterial strains and fungi. The study concluded that structural modifications significantly influenced antimicrobial potency, indicating that the incorporation of methylthio and pyridazin groups could enhance the biological activity of urea derivatives .

Properties

IUPAC Name

1-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-3-(3-methylsulfanylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-13-6-11-18(24-23-13)20-14-7-9-15(10-8-14)21-19(25)22-16-4-3-5-17(12-16)26-2/h3-12H,1-2H3,(H,20,24)(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVNPFYPVTWLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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